Cytidine-5-t (8CI,9CI)
Overview
Description
Cytidine, labeled with tritium at the 5th position ([5-3H]Cytidine), is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. This compound is a component of RNA and is used extensively in biochemical and molecular biology research due to its radioactive labeling, which allows for tracking and studying nucleic acid metabolism and dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cytidine involves several steps:
Silanization Protection: Cytosine is first subjected to silanization protection using tert-butyl dimethyl chloro silane.
Reaction with Tetra-O-Acetyl-D-Ribose: The protected cytosine is then reacted with tetra-O-acetyl-D-ribose.
Ammonolysis: The resulting product undergoes ammonolysis to yield crude cytidine.
Industrial Production Methods
Industrial production of cytidine typically follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Cytidine undergoes various chemical reactions, including:
Oxidation: Cytidine can be oxidized to form cytidine derivatives.
Reduction: Reduction reactions can convert cytidine into its deoxy form, deoxycytidine.
Substitution: Cytidine can undergo substitution reactions, particularly at the amino group, to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and ammonia.
Major Products
Oxidation: Oxidized cytidine derivatives.
Reduction: Deoxycytidine.
Substitution: Various cytidine analogs with modified amino groups.
Scientific Research Applications
Cytidine-5-t (8CI,9CI) is widely used in scientific research:
Chemistry: Used to study nucleic acid chemistry and the synthesis of nucleoside analogs.
Biology: Employed in tracking RNA synthesis and degradation in cells.
Medicine: Used in research on antiviral and anticancer drugs, as cytidine analogs are often used in chemotherapy.
Industry: Utilized in the production of nucleoside-based pharmaceuticals .
Mechanism of Action
Cytidine exerts its effects primarily through its incorporation into RNA. It plays a crucial role in the synthesis and function of RNA, affecting various cellular processes. The labeled tritium allows researchers to track the incorporation and metabolism of cytidine in cells, providing insights into RNA dynamics and function .
Comparison with Similar Compounds
Similar Compounds
Deoxycytidine: Similar to cytidine but lacks an oxygen atom on the ribose ring.
Uridine: Another nucleoside with uracil instead of cytosine.
Thymidine: Contains thymine instead of cytosine and is a component of DNA
Uniqueness
Cytidine-5-t (8CI,9CI) is unique due to its radioactive labeling, which allows for precise tracking and study of nucleic acid processes. This makes it particularly valuable in research settings where understanding RNA metabolism and dynamics is crucial .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-QPXMQEAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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